molecular formula C22H25N5O3S B11981202 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide

Cat. No.: B11981202
M. Wt: 439.5 g/mol
InChI Key: ZHZNCFSQQLZXJQ-HZHRSRAPSA-N
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Description

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with an appropriate nitrile under acidic or basic conditions.

    Thioether Formation: The triazole derivative is then reacted with an alkyl halide to form the thioether linkage.

    Hydrazide Formation: The acetohydrazide moiety is introduced by reacting the thioether with acetic hydrazide under reflux conditions.

    Condensation Reaction: Finally, the compound is formed by condensing the hydrazide with an aldehyde or ketone in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, potentially leading to the formation of amines or hydrazines.

    Substitution: The methoxyphenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, hydrazines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s triazole ring is of interest due to its potential bioactivity. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug development.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Triazole derivatives have been investigated for their ability to inhibit enzymes and receptors, suggesting possible applications in treating diseases such as cancer and infections.

Industry

In industry, the compound could be used in the development of new materials, such as polymers and coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide is likely related to its ability to interact with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues, while the methoxyphenyl groups can enhance binding affinity through hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity or receptor signaling pathways, resulting in the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole derivative with broad-spectrum bioactivity.

    Fluconazole: A triazole antifungal agent.

    Ribavirin: A triazole antiviral drug.

Uniqueness

What sets 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide apart is its unique combination of functional groups, which allows for diverse chemical reactions and potential applications. The presence of both methoxyphenyl and triazole moieties provides a balance of hydrophobic and hydrophilic properties, enhancing its versatility in various fields.

Properties

Molecular Formula

C22H25N5O3S

Molecular Weight

439.5 g/mol

IUPAC Name

2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(3-methoxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C22H25N5O3S/c1-5-27-21(16-9-11-18(29-3)12-10-16)25-26-22(27)31-14-20(28)24-23-15(2)17-7-6-8-19(13-17)30-4/h6-13H,5,14H2,1-4H3,(H,24,28)/b23-15+

InChI Key

ZHZNCFSQQLZXJQ-HZHRSRAPSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C(\C)/C2=CC(=CC=C2)OC)C3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CC(=CC=C2)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

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